N-(4-bromophenyl)-N'-tosylbenzimidamide
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Overview
Description
N-(4-bromophenyl)-N’-tosylbenzimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidamide core substituted with a 4-bromophenyl group and a tosyl group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-tosylbenzimidamide typically involves the reaction of 4-bromoaniline with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product with high yield .
Industrial Production Methods
While specific industrial production methods for N-(4-bromophenyl)-N’-tosylbenzimidamide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure the efficient and cost-effective production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N’-tosylbenzimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of arylboronic acids, palladium catalysts, and bases like potassium carbonate in an organic solvent.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, while oxidation reactions can yield various oxidized derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-N’-tosylbenzimidamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to involve the inhibition of bacterial cell wall synthesis, while its anticancer properties may be attributed to the induction of apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation, with ongoing research aimed at elucidating these mechanisms in greater detail.
Comparison with Similar Compounds
N-(4-bromophenyl)-N’-tosylbenzimidamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)thiazol-2-yl derivatives: These compounds also exhibit antimicrobial and anticancer activities but differ in their core structure and specific biological targets.
N-(4-bromophenyl)sulfonylbenzoyl derivatives: These derivatives share similar functional groups but have distinct applications and reactivity profiles.
The uniqueness of N-(4-bromophenyl)-N’-tosylbenzimidamide lies in its combination of the benzimidamide core with the 4-bromophenyl and tosyl groups, which confer specific chemical and biological properties that are not observed in other related compounds.
Properties
IUPAC Name |
N-(4-bromophenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c1-15-7-13-19(14-8-15)26(24,25)23-20(16-5-3-2-4-6-16)22-18-11-9-17(21)10-12-18/h2-14H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEMTJHLXFQYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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